
Tubulin inhibitor 17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin inhibitor 17 is a compound that targets tubulin, a protein that is essential for the formation of microtubules in cells. Microtubules are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitors, such as this compound, are widely studied for their potential use in cancer therapy due to their ability to disrupt microtubule dynamics and inhibit cell proliferation .
Méthodes De Préparation
The synthesis of Tubulin inhibitor 17 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to ensure the compound’s quality and consistency .
Analyse Des Réactions Chimiques
Tubulin inhibitor 17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Applications De Recherche Scientifique
Tubulin inhibitor 17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study microtubule dynamics and the effects of tubulin inhibition on cellular processes. In biology, it is used to investigate the role of microtubules in cell division and intracellular transport. In medicine, this compound is studied for its potential use in cancer therapy, as it can inhibit the proliferation of cancer cells by disrupting microtubule formation. Additionally, it has applications in the development of nanoparticle drug delivery systems and vascular disrupting agents .
Mécanisme D'action
The mechanism of action of Tubulin inhibitor 17 involves binding to tubulin and disrupting the polymerization of microtubules. This disruption prevents the formation of the mitotic spindle, which is essential for cell division. As a result, cells are arrested in the G2/M phase of the cell cycle, leading to cell death. This compound targets specific binding sites on tubulin, such as the colchicine binding site, and induces conformational changes that inhibit microtubule growth .
Comparaison Avec Des Composés Similaires
Tubulin inhibitor 17 is unique compared to other tubulin inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include colchicine, paclitaxel, vinblastine, and docetaxel. Colchicine binds to the colchicine binding site on tubulin and prevents microtubule polymerization, similar to this compound. Paclitaxel and docetaxel, on the other hand, stabilize microtubules and prevent their depolymerization. Vinblastine promotes microtubule depolymerization by binding to a different site on tubulin. The uniqueness of this compound lies in its ability to overcome drug resistance and its potential for use in combination therapies .
Propriétés
Formule moléculaire |
C17H16N2O |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N-methylquinolin-5-amine |
InChI |
InChI=1S/C17H16N2O/c1-19(13-8-10-14(20-2)11-9-13)17-7-3-6-16-15(17)5-4-12-18-16/h3-12H,1-2H3 |
Clé InChI |
DJZCMGXEUASAGY-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)OC)C2=CC=CC3=C2C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12401740.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12401748.png)
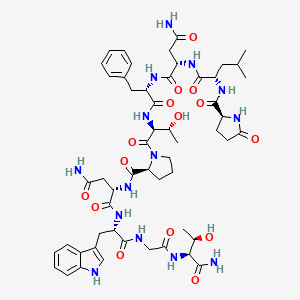

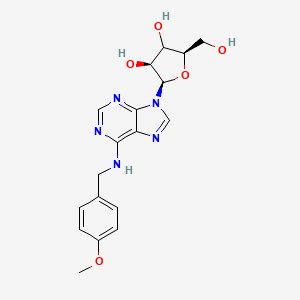
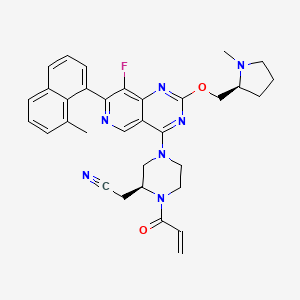
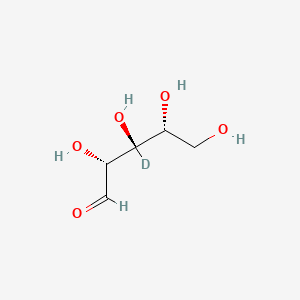

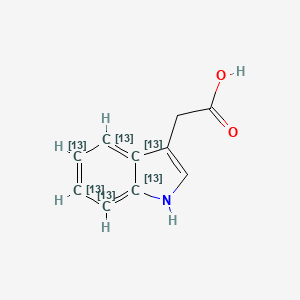
![2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12401784.png)




